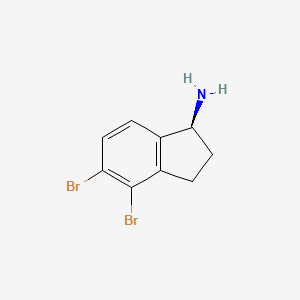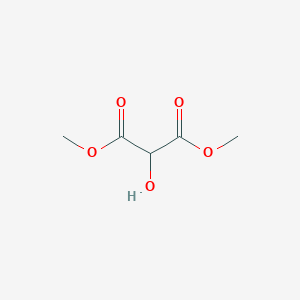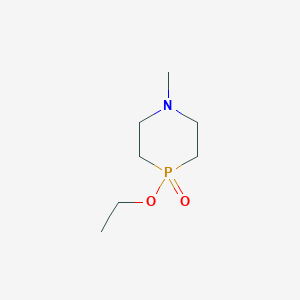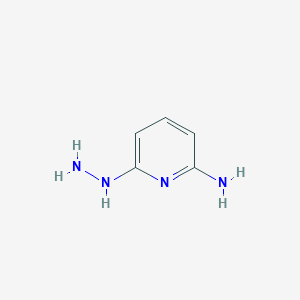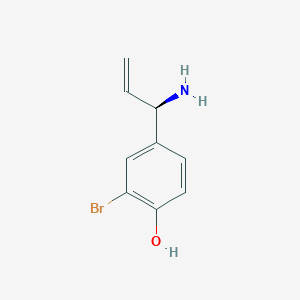
(R)-4-(1-Aminoallyl)-2-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Aminoallyl)-2-bromophenol is an organic compound characterized by the presence of an aminoallyl group attached to a bromophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoallyl)-2-bromophenol typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the 2-position.
Aminoallylation: The brominated phenol is then subjected to aminoallylation, where an aminoallyl group is introduced at the 4-position.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoallyl)-2-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
®-4-(1-Aminoallyl)-2-bromophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoallyl)-2-bromophenol involves its interaction with specific molecular targets. The aminoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminoallyl)-2-chlorophenol: Similar structure with a chlorine atom instead of bromine.
®-4-(1-Aminoallyl)-2-fluorophenol: Similar structure with a fluorine atom instead of bromine.
®-4-(1-Aminoallyl)-2-iodophenol: Similar structure with an iodine atom instead of bromine.
Uniqueness
®-4-(1-Aminoallyl)-2-bromophenol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chlorinated, fluorinated, and iodinated counterparts.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
4-[(1R)-1-aminoprop-2-enyl]-2-bromophenol |
InChI |
InChI=1S/C9H10BrNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m1/s1 |
InChI Key |
MDPSSZWPNSSIQC-MRVPVSSYSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)O)Br)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate](/img/structure/B12984483.png)
![(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12984500.png)
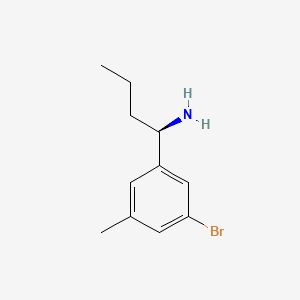
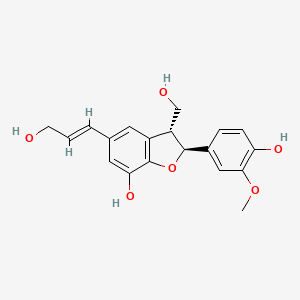
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B12984509.png)

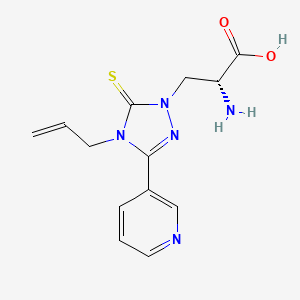
![(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12984530.png)
